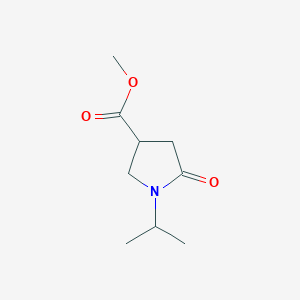

Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common synthetic route for Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate involves the reaction of itaconic acid methyl ester with isopropyl amine. In this process, 59.1 g (1 mol) of isopropyl amine is added dropwise to 158 g (1 mol) of itaconic acid methyl ester in 120 ml of diethyl ether over the course of 30 minutes . The reaction mixture is then stirred and allowed to react, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, reduction may produce hydroxyl derivatives, and substitution reactions may result in various substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate involves its interaction with specific molecular targets and pathways The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate include other pyrrolidine derivatives such as:

- Methyl 1-Isopropyl-2-oxopyrrolidine-3-carboxylate

- Methyl 1-Isopropyl-2-oxopyrrolidine-5-carboxylate

- Methyl 1-Isopropyl-2-oxopyrrolidine-6-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Biologische Aktivität

Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by a five-membered ring with nitrogen, a carbonyl group, and a carboxylate group, suggests various interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₅NO₃ |

| Molecular Weight | Approximately 171.23 g/mol |

| Structure | Pyrrolidine ring with carbonyl and carboxylate groups |

The presence of chirality at the 4-position allows for two enantiomers, which may exhibit different biological activities. The isopropyl group at position 1 enhances its steric properties, influencing both reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It may act as an enzyme inhibitor or modulator , affecting biochemical pathways critical to cellular functions. This interaction is facilitated by the compound's ability to form hydrogen bonds and adapt conformationally to fit specific binding sites.

Biological Activities and Applications

Research indicates that this compound has potential applications in:

- Medicinal Chemistry : Its structural characteristics make it a candidate for drug development, particularly in creating new therapeutic agents targeting metabolic pathways.

- Enzyme Inhibition Studies : The compound is being explored for its ability to inhibit specific enzymes involved in disease processes, potentially offering new avenues for treatment.

Case Studies

- Enzyme Interaction Studies : Preliminary studies have shown that this compound can selectively bind to certain enzymes, which could lead to significant pharmacological effects. For instance, its inhibitory action on enzymes related to metabolic disorders has been documented, suggesting its potential as a therapeutic agent.

- Comparative Analysis : When compared to similar compounds like Methyl 1-Isopropyl-2-oxopyrrolidine-3-carboxylate, this compound exhibited enhanced binding affinity towards specific biological targets due to its unique substitution pattern on the pyrrolidine ring .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Demonstrated selective inhibition of key enzymes |

| Binding Affinity | Higher affinity for specific receptors compared to related compounds |

| Pharmacological Potential | Promising candidate for drug development in metabolic diseases |

Eigenschaften

IUPAC Name |

methyl 5-oxo-1-propan-2-ylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-6(2)10-5-7(4-8(10)11)9(12)13-3/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDZQKXBBVWZHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(CC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30606291 | |

| Record name | Methyl 5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59857-84-0 | |

| Record name | Methyl 5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.